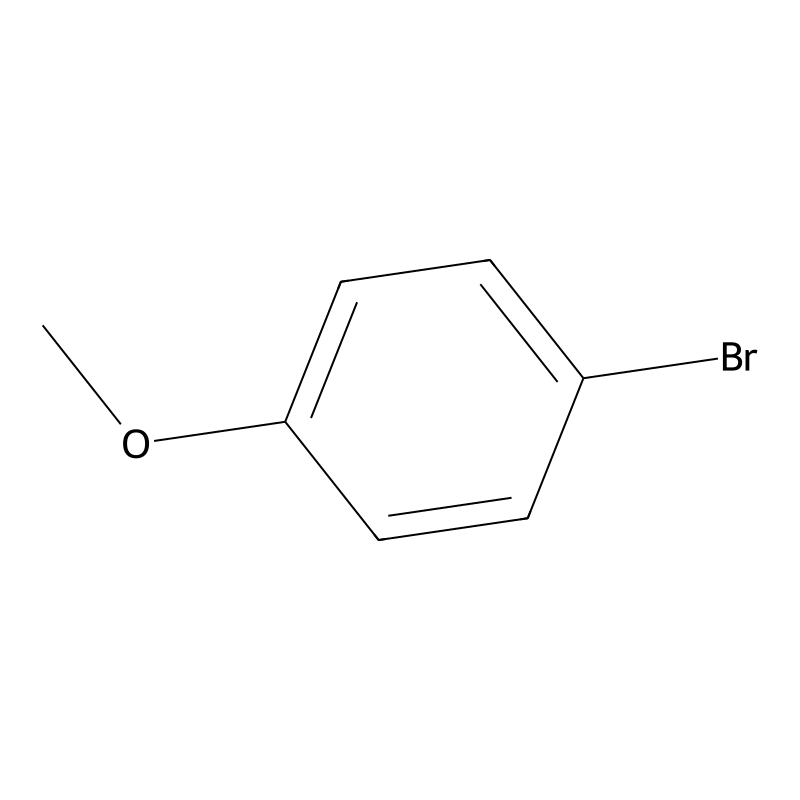4-Bromoanisole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Intermediate in Organic Synthesis:
Preparation of Aryl 1,3-Diketones
4-Bromoanisole serves as a key starting material for the synthesis of aryl 1,3-diketones, which are important building blocks in various organic molecules. This process often involves a reaction sequence called Claisen condensation .
Synthesis of Ethyl 4-Methoxycinnamate
This compound finds applications in the fragrance industry and as an intermediate in the production of other organic molecules. 4-Bromoanisole plays a crucial role in its synthesis through a reaction known as the Heck reaction .
Brominating Reagent:
- 4-Bromoanisole can act as a mild brominating agent, introducing a bromine atom into other organic molecules. This property makes it useful for selective bromination reactions, allowing for the creation of specific functional groups in target molecules .
Coupling Reactions:
- 4-Bromoanisole participates in various coupling reactions, particularly the Suzuki coupling reaction. This reaction allows for the formation of carbon-carbon bonds between 4-bromoanisole and other organic molecules containing specific functional groups, leading to the creation of complex organic structures .
4-Bromoanisole is an organobromine compound with the molecular formula . It appears as a colorless liquid with a pleasant aroma reminiscent of anise seed. This compound is one of three isomers of bromoanisole, the others being 2-bromoanisole and 3-bromoanisole. Its structure features a bromine atom attached to the para position of the methoxy-substituted aromatic ring, making it a valuable precursor for various chemical syntheses and derivatives .
4-Bromoanisole's primary application in scientific research is not related to a specific biological mechanism of action. However, it finds use in RNA extraction as it interacts with genomic DNA (gDNA). During the extraction process, 4-bromoanisole partitions into the organic layer, separating it from the RNA present in the aqueous layer [].
- Grignard Reagent Formation: It can react with magnesium to form a Grignard reagent, which is useful in further synthetic applications.
- Suzuki Coupling: This compound can undergo Suzuki coupling reactions, where it reacts with aryl boronic acids to form biaryl compounds, which are important in pharmaceuticals and materials science .
- Bromination: It can also be used as a brominating agent in various organic transformations, particularly in reactions involving electrophilic aromatic substitution .
Several synthesis methods exist for producing 4-bromoanisole:
- From p-Bromophenol: A common method involves reacting p-bromophenol with dimethyl sulfate.
- Electrophilic Bromination: Anisole can be brominated using bromine or other brominating agents under controlled conditions to yield 4-bromoanisole preferentially due to the directing effects of the methoxy group .
4-Bromoanisole finds numerous applications across various fields:
- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Biochemical Research: Used in RNA extraction protocols to minimize DNA contamination.
- Material Science: Its derivatives are explored for their properties in polymer chemistry and materials development .
Interaction studies involving 4-bromoanisole primarily focus on its role in biochemical applications and its reactivity in organic synthesis. Its ability to form stable complexes with various reagents makes it a valuable compound for exploring reaction mechanisms and pathways in organic chemistry. Additionally, studies have indicated its effectiveness in selectively interacting with nucleic acids during RNA purification processes .
Several compounds are structurally similar to 4-bromoanisole, including:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Bromoanisole | Isomer of bromoanisole | Different position of bromine; distinct reactivity |
| 3-Bromoanisole | Isomer of bromoanisole | Different position of bromine; distinct reactivity |
| Anisole | Parent compound | Lacks bromine; serves as a precursor |
| p-Chloroanisole | Chlorinated derivative | Similar properties but different halogen |
| p-Iodoanisole | Iodinated derivative | Higher reactivity due to iodine's larger size |
Uniqueness: What sets 4-bromoanisole apart from its isomers is its specific reactivity profile due to the para positioning of the bromine atom, which influences its electronic properties and sterics during
XLogP3
Boiling Point
LogP
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 4 of 97 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 93 of 97 companies with hazard statement code(s):;
H315 (10.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H373 (89.25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (89.25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Irritant;Health Hazard








